Hbv-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H25ClFN5O5S2 |

|---|---|

Molecular Weight |

546.0 g/mol |

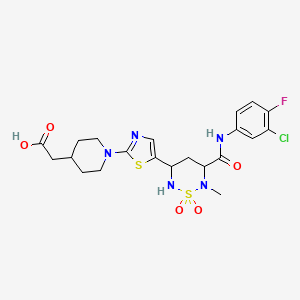

IUPAC Name |

2-[1-[5-[5-[(3-chloro-4-fluorophenyl)carbamoyl]-6-methyl-1,1-dioxo-1,2,6-thiadiazinan-3-yl]-1,3-thiazol-2-yl]piperidin-4-yl]acetic acid |

InChI |

InChI=1S/C21H25ClFN5O5S2/c1-27-17(20(31)25-13-2-3-15(23)14(22)9-13)10-16(26-35(27,32)33)18-11-24-21(34-18)28-6-4-12(5-7-28)8-19(29)30/h2-3,9,11-12,16-17,26H,4-8,10H2,1H3,(H,25,31)(H,29,30) |

InChI Key |

KFPIFAJKHLBVGQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CC(NS1(=O)=O)C2=CN=C(S2)N3CCC(CC3)CC(=O)O)C(=O)NC4=CC(=C(C=C4)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Novel Mechanisms of Action in Hepatitis B Virus Inhibition

Executive Summary: The landscape of Hepatitis B Virus (HBV) therapeutics is rapidly evolving, moving beyond viral suppression towards a functional cure. While the specific designation "Hbv-IN-8" does not correspond to a known clinical candidate, it suggests an interest in novel inhibitory mechanisms against HBV. This guide provides a detailed examination of two prominent and promising classes of investigational HBV inhibitors: Capsid Assembly Modulators (CAMs), which are direct-acting antivirals, and Toll-Like Receptor 8 (TLR8) Agonists, a key class of immune modulators. We will delve into their core mechanisms of action, present available quantitative data, outline key experimental protocols, and visualize the associated biological pathways and workflows.

Capsid Assembly Modulators (CAMs): Disrupting Viral Replication

Capsid Assembly Modulators are small molecules that interfere with the HBV lifecycle by targeting the core protein (HBc), which is essential for the formation of the viral nucleocapsid.[1] This protein is crucial for multiple stages of viral replication, including the encapsidation of pregenomic RNA (pgRNA) and reverse transcription.[1][2]

Core Mechanism of Action

CAMs bind to a hydrophobic pocket at the interface of core protein dimers, inducing a conformational change that disrupts the normal process of capsid assembly.[3][4] This leads to two primary antiviral outcomes:

-

Aberrant Capsid Formation: CAMs can accelerate the kinetics of capsid assembly, leading to the formation of empty capsids that do not contain the viral pgRNA and polymerase complex. This prevents the reverse transcription of pgRNA into HBV DNA, a critical step for producing new virions.

-

Misdirection of Assembly: Certain classes of CAMs, like heteroaryldihydropyrimidines (HAPs), can misdirect assembly, resulting in the formation of non-capsid polymers instead of functional icosahedral capsids.

Recent studies have also revealed a dual mechanism of action for CAMs. In addition to inhibiting the late stages of viral replication (capsid formation), they can also interfere with an early step in the viral lifecycle: the establishment of the covalently closed circular DNA (cccDNA) pool in the nucleus of infected hepatocytes. By preventing the proper uncoating of incoming virions, CAMs can inhibit the delivery of the viral genome to the nucleus, thus reducing the formation of new cccDNA.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of CAMs and a typical experimental workflow for their evaluation.

Quantitative Data

The following table summarizes representative antiviral activity for a novel CAM, based on published data for compounds like JNJ-632.

| Parameter | Cell Line / System | Value | Reference |

| EC50 (HBV DNA reduction) | HepG2.2.15 cells | 100-200 nM | |

| EC50 (cccDNA formation inhibition) | Primary Human Hepatocytes | 500-1000 nM | |

| CC50 (Cytotoxicity) | Primary Human Hepatocytes | > 25 µM |

Experimental Protocols

Protocol: In Vitro Antiviral Activity Assay in HBV-infected Primary Human Hepatocytes (PHH)

-

Cell Culture: Plate cryopreserved PHH in collagen-coated 96-well plates and maintain in appropriate hepatocyte culture medium.

-

HBV Infection: After 24 hours, infect the PHH with HBV (genotype D) at a multiplicity of infection (MOI) of 100 genome equivalents per cell.

-

Compound Treatment: Simultaneously with infection, add the Capsid Assembly Modulator (CAM) at various concentrations (e.g., 0.1 nM to 10 µM). Include a nucleos(t)ide analogue (e.g., Entecavir) as a positive control and a DMSO vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 3 to 9 days, with media and compound changes every 2-3 days.

-

Sample Collection: Collect cell culture supernatants for quantification of secreted viral markers (HBV DNA, HBsAg, HBeAg). Lyse the cells for analysis of intracellular HBV RNA and cccDNA.

-

Quantification:

-

HBV DNA: Extract viral DNA from supernatants and quantify using quantitative PCR (qPCR).

-

HBsAg/HBeAg: Measure antigen levels in supernatants using commercial ELISA kits.

-

HBV RNA: Extract total RNA from cell lysates and quantify HBV pgRNA using reverse transcription qPCR (RT-qPCR).

-

cccDNA: Isolate nuclear DNA and quantify cccDNA using a specific qPCR assay that distinguishes it from replicative intermediates.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) for the reduction of each viral marker using non-linear regression analysis.

Toll-Like Receptor 8 (TLR8) Agonists: Harnessing Innate Immunity

A key reason for HBV persistence is the host's weak and exhausted immune response. Immune modulators, such as TLR agonists, aim to stimulate the innate immune system to recognize and clear the virus. TLR8 is primarily expressed in myeloid dendritic cells and macrophages, and its activation leads to the production of pro-inflammatory cytokines.

Core Mechanism of Action

TLR8 agonists, such as Selgantolimod (GS-9688), are small molecules that bind to and activate the TLR8 receptor within the endosomes of immune cells. This activation triggers a downstream signaling cascade, leading to:

-

Cytokine Production: Activated dendritic cells and macrophages produce a range of immunomodulatory and antiviral cytokines, most notably Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).

-

NK Cell Activation: The secreted cytokines, particularly IL-12, lead to the robust activation of Natural Killer (NK) cells, enhancing their ability to lyse infected hepatocytes.

-

Restoration of T-Cell Function: TLR8 activation can help restore the function of exhausted HBV-specific CD8+ T-cells, enabling them to produce antiviral cytokines and clear infected cells.

-

Modulation of Suppressive Cells: TLR8 agonists have been shown to reduce the frequency and function of immunosuppressive cell types like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

This multi-faceted immune stimulation creates a hostile environment for the virus, promoting the clearance of infected hepatocytes and controlling viral replication.

Signaling Pathway and Experimental Workflow

The diagrams below depict the TLR8 signaling pathway and a general workflow for assessing the immunomodulatory effects of a TLR8 agonist.

Quantitative Data

The table below presents representative data on the immunological effects of the TLR8 agonist Selgantolimod (GS-9688) from in vitro studies using human peripheral blood mononuclear cells (PBMCs).

| Parameter | Cell Type | Result | Reference |

| IL-12p40 Production | Human PBMCs | Dose-dependent increase | |

| TNF-α Production | Human PBMCs | Dose-dependent increase | |

| IFN-γ Production | Human PBMCs | Dose-dependent increase | |

| Activated NK Cells (Frequency) | Human PBMCs | Significant increase vs. control | |

| HBV-specific CD8+ T-cells (IFN-γ+) | CHB Patient PBMCs | Increased frequency in ~50% of patients |

Experimental Protocols

Protocol: In Vitro Stimulation of Human PBMCs

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy volunteers and chronic hepatitis B (CHB) patients using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and plate in 96-well U-bottom plates at a density of 1 x 106 cells/mL.

-

Stimulation: Add the TLR8 agonist (e.g., GS-9688) at various concentrations (e.g., 10 nM to 3 µM) to the cell cultures. Include a negative control (DMSO) and a positive control (e.g., R848, a TLR7/8 agonist).

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Analysis: After incubation, centrifuge the plates and collect the supernatants. Analyze the concentration of key cytokines (IL-12p40, TNF-α, IFN-γ, IL-6) using a multiplex immunoassay (e.g., Luminex).

-

Cellular Analysis (Flow Cytometry): Harvest the cells and stain with a panel of fluorescently-labeled antibodies to identify and quantify different immune cell populations (e.g., dendritic cells, NK cells, T-cells) and their activation markers (e.g., CD69, HLA-DR).

-

Functional Assays:

-

T-Cell Function: For CHB patient samples, perform an IFN-γ ELISpot assay by re-stimulating the cells with HBV-specific peptides to measure the frequency of antigen-specific, cytokine-producing T-cells.

-

NK Cell Cytotoxicity: Co-culture the stimulated PBMCs with a labeled hepatoma cell line (e.g., Huh7) and measure target cell lysis via chromium release or flow cytometry-based assays.

-

-

Data Analysis: Compare the levels of cytokine production and the frequency/activation state of immune cells between agonist-treated and control groups using appropriate statistical tests.

References

Unpacking Hbv-IN-8: A Technical Deep-Dive into Patent WO2021213445A1 for Hepatitis B Virus Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core technical details disclosed in patent WO2021213445A1, focusing on the novel series of compounds, exemplified by Hbv-IN-8, for the treatment of Hepatitis B Virus (HBV) infection. The patent, filed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, describes a class of compounds targeting the HBV capsid assembly. This document summarizes the key quantitative data, details the experimental protocols for the main biological assays, and visualizes the described workflows and mechanisms.

Quantitative Data Summary

The patent discloses a series of compounds and their corresponding biological activities against HBV. The primary endpoints evaluated are the inhibition of HBV DNA replication (IC50) and cytotoxicity (CC50). The data for a selection of exemplified compounds, including the core structure this compound, are presented below.

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of Exemplified Compounds

| Compound ID | HBV DNA Replication IC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | 5.5 | > 50 | > 9090 |

| Example 1 | 12.3 | > 50 | > 4065 |

| Example 2 | 8.1 | > 50 | > 6172 |

| Example 3 | 6.2 | > 50 | > 8064 |

| Example 4 | 25.6 | > 50 | > 1953 |

| Example 5 | 4.8 | 45.2 | 9416 |

| Example 10 | 3.9 | > 50 | > 12820 |

| Example 15 | 7.8 | > 50 | > 6410 |

| Example 20 | 15.4 | > 50 | > 3246 |

Key Experimental Protocols

The patent details several key in vitro assays to characterize the antiviral activity and cytotoxicity of the synthesized compounds. The methodologies for these experiments are crucial for understanding and potentially reproducing the presented results.

Anti-HBV Activity Assay (IC50 Determination)

This assay quantifies the ability of the compounds to inhibit HBV DNA replication in a cell-based model.

-

Cell Line: HepG2.2.15 cells, which are human hepatoma cells stably transfected with the HBV genome, are used. These cells constitutively produce HBV virions.

-

Methodology:

-

HepG2.2.15 cells are seeded in 96-well plates and cultured for 24 hours.

-

The cells are then treated with serial dilutions of the test compounds for 6 days. A known anti-HBV drug, such as Entecavir, is typically used as a positive control.

-

After the treatment period, the cell culture supernatant is collected.

-

The viral DNA is extracted from the supernatant.

-

The amount of HBV DNA is quantified using a real-time quantitative PCR (qPCR) assay, targeting a conserved region of the HBV genome.

-

The IC50 value, the concentration of the compound that inhibits 50% of HBV DNA replication, is calculated by non-linear regression analysis of the dose-response curve.

-

Cytotoxicity Assay (CC50 Determination)

This assay assesses the toxicity of the compounds to the host cells to determine the therapeutic window.

-

Cell Line: HepG2.2.15 cells are used to maintain consistency with the antiviral activity assay.

-

Methodology:

-

HepG2.2.15 cells are seeded in 96-well plates.

-

The cells are treated with serial dilutions of the test compounds for 6 days, mirroring the duration of the anti-HBV assay.

-

Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures the amount of ATP, which is an indicator of metabolically active cells.

-

The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

-

Visualizations: Workflows and Putative Mechanisms

To further elucidate the processes described in the patent, the following diagrams have been generated using the DOT language.

Caption: Workflow for in vitro screening of anti-HBV compounds.

Caption: Putative mechanism of this compound as an HBV capsid assembly modulator.

An In-Depth Technical Guide to Hbv-IN-8: A Novel Hepatitis B Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel antiviral therapeutics. This document provides a comprehensive technical overview of a promising new HBV inhibitor, designated Hbv-IN-8. This small molecule belongs to the sultam derivative class of compounds and has demonstrated potent inhibitory activity against HBV. This guide details its chemical structure, physicochemical properties, and biological activity, including its mechanism of action. Furthermore, it outlines key experimental protocols for its synthesis and evaluation, and visualizes its place within the HBV replication cycle and relevant signaling pathways.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical name 2-[1-[5-[5-[(3-chloro-4-fluorophenyl)carbamoyl]-6-methyl-1,1-dioxo-1,2,6-thiadiazinan-3-yl]-1,3-thiazol-2-yl]piperidin-4-yl]acetic acid. Its development is detailed in patent WO2021213445A1, where it is listed as compound 13.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅ClFN₅O₅S₂ | [1] |

| Molecular Weight | 545.0 g/mol | [1] |

| CAS Number | 2724224-57-9 | [1] |

| Appearance | Solid | [1] |

| LogP | 2.3 | [1] |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 11 | |

| Rotatable Bond Count | 6 |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Hepatitis B Virus replication. It exhibits an EC₅₀ of 287.9 nM. While the precise mechanism of action for this compound is still under investigation, its structural class as a sultam derivative suggests that it likely functions as a capsid assembly modulator (CAM). CAMs are a class of antiviral agents that interfere with the proper formation of the viral nucleocapsid, a critical step in the HBV replication cycle. This disruption can lead to the formation of non-infectious viral particles or prevent the encapsidation of the viral genome altogether.

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line |

| EC₅₀ (HBV Inhibition) | 287.9 nM | Not Specified |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on standard practices for evaluating HBV inhibitors.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core sultam and thiazole heterocyclic systems, followed by the coupling of the piperidine and substituted phenylcarbamoyl side chains. The detailed synthetic route is described in patent WO2021213445A1. A generalized workflow is presented below.

In Vitro HBV Inhibition Assay (HepG2.2.15 Cell Line)

This assay is a standard method for evaluating the antiviral activity of compounds against HBV. The HepG2.2.15 cell line is a human hepatoma cell line that stably expresses the HBV genome and produces infectious viral particles.

Methodology:

-

Cell Culture: HepG2.2.15 cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound. A known HBV inhibitor (e.g., Lamivudine) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The treated cells are incubated for a period of 6-9 days, with the medium and compound being replaced every 2-3 days.

-

Quantification of Extracellular HBV DNA: After the incubation period, the cell culture supernatant is collected. Viral DNA is extracted and quantified using quantitative real-time PCR (qPCR) targeting a specific region of the HBV genome.

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of HBV DNA inhibition against the log concentration of this compound.

-

Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) is performed to determine the concentration of this compound that is toxic to the HepG2.2.15 cells (CC₅₀), allowing for the calculation of the selectivity index (SI = CC₅₀/EC₅₀).

Signaling Pathways in HBV Replication and Inhibition

The replication of HBV is a complex process that involves multiple steps within the host hepatocyte. This compound, as a putative capsid assembly modulator, is thought to interfere with a critical late-stage event in the viral life cycle.

The HBV Replication Cycle

The following diagram illustrates the key stages of the HBV replication cycle, highlighting the putative point of intervention for capsid assembly modulators like this compound.

Conclusion

This compound is a novel and potent inhibitor of Hepatitis B Virus with a promising profile for further development. Its mechanism of action as a likely capsid assembly modulator places it in a class of antivirals with significant therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in this compound and the broader field of HBV therapeutics. Further investigation into the specific molecular interactions of this compound with the HBV core protein and its performance in preclinical and clinical studies will be crucial in determining its future as a treatment for chronic Hepatitis B.

References

Target Identification of Novel Anti-Hepatitis B Virus Agents: A Technical Guide Focused on Capsid Assembly Modulators

Disclaimer: As of November 2025, a specific compound designated "Hbv-IN-8" is not described in publicly available scientific literature. This technical guide will therefore focus on a well-characterized and clinically significant class of Hepatitis B Virus (HBV) inhibitors, the Capsid Assembly Modulators (CAMs), also known as Core protein Allosteric Modulators (CpAMs). The principles and methodologies described herein are representative of the target identification and characterization process for novel anti-HBV compounds like a hypothetical "this compound."

Introduction to Hepatitis B Virus and the Role of the Core Protein

Hepatitis B virus (HBV) infection remains a major global health issue, with millions of individuals chronically infected and at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1][2] The persistence of HBV infection is primarily due to the stability of a viral DNA intermediate, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes and serves as the template for viral replication.[1][3][4] Current therapies, such as nucleos(t)ide analogs (NAs), can suppress viral replication but do not eliminate cccDNA, necessitating long-term treatment.

The HBV core protein (HBc) is a critical multifunctional protein that forms the viral capsid. The assembly of this icosahedral capsid is an essential step in the HBV lifecycle, required for the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase, reverse transcription of pgRNA into relaxed circular DNA (rcDNA), and the transport of the newly formed nucleocapsid to the nucleus to replenish the cccDNA pool or to be enveloped and secreted as new virions. Given its central role, the HBV core protein has emerged as a key target for novel antiviral therapies.

Capsid Assembly Modulators (CAMs) as a Novel Class of HBV Inhibitors

Capsid Assembly Modulators (CAMs) are small molecules that allosterically bind to the HBV core protein, disrupting the normal process of capsid assembly. They are broadly classified into two main types:

-

Class I CAMs: These molecules accelerate the kinetics of capsid assembly, leading to the formation of morphologically normal but empty capsids that lack pgRNA and polymerase.

-

Class II CAMs: These molecules induce the formation of aberrant, non-capsid polymers of the core protein, preventing the formation of functional nucleocapsids.

Both classes of CAMs effectively inhibit HBV replication by preventing the formation of new infectious virions and, importantly, by blocking the pathway that replenishes the nuclear cccDNA pool.

Target Identification and Mechanism of Action of CAMs

The identification of the HBV core protein as the target of CAMs and the elucidation of their mechanism of action involve a series of biochemical, virological, and structural biology experiments.

Quantitative Data on Representative CAMs

The antiviral potency of CAMs is typically determined in cell-based assays. The half-maximal effective concentration (EC50) for the inhibition of HBV DNA replication is a key parameter.

| Compound | Class | Cell Line | EC50 (HBV DNA Inhibition) | EC50 (cccDNA Formation) | Reference |

| ABI-H3733 | Class II | Not Specified | 5 nM | 125 nM | |

| VNRX-9945 | Class I | HepG2.2.15 | 2.3 nM | Not Specified | |

| PHH | 10 nM | Not Specified | |||

| GLP-26 | Not Specified | HepAD38, PHH | Low nanomolar range | >1 log reduction |

PHH: Primary Human Hepatocytes

Experimental Protocols

3.2.1. Antiviral Activity Assay in HBV-Replicating Cell Lines

-

Objective: To determine the potency of a compound in inhibiting HBV replication.

-

Methodology:

-

Cell Culture: HepG2.2.15 or HepAD38 cells, which are human hepatoblastoma cell lines stably transfected with the HBV genome, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., a hypothetical this compound) for a period of several days (e.g., 6-9 days). A known HBV inhibitor like Entecavir is used as a positive control.

-

Quantification of HBV DNA: After treatment, the supernatant is collected to measure extracellular HBV DNA, and cell lysates are prepared to measure intracellular HBV replicative intermediates. DNA is extracted and quantified using real-time quantitative PCR (qPCR).

-

Data Analysis: The EC50 value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration.

-

Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the cytotoxicity of the compound and determine the 50% cytotoxic concentration (CC50), allowing for the calculation of the selectivity index (SI = CC50/EC50).

-

3.2.2. Capsid Assembly Assay

-

Objective: To assess the effect of a compound on the formation of HBV capsids.

-

Methodology:

-

Cell Lysate Preparation: HBV-replicating cells are treated with the test compound as described above. Cells are then lysed using a mild, non-denaturing detergent.

-

Native Agarose Gel Electrophoresis: The cell lysates are separated on a native agarose gel, which preserves the structure of protein complexes.

-

Western Blotting: Proteins are transferred to a membrane and probed with an antibody specific for the HBV core protein to visualize the capsids. Intact capsids migrate as a distinct band. The disappearance of this band or the appearance of aberrant, faster-migrating species (for Class I CAMs) or aggregated material that does not enter the gel (for Class II CAMs) indicates an effect on capsid assembly.

-

Southern Blotting: To confirm that the capsids contain HBV DNA, the gel can be subjected to Southern blotting using a probe for HBV DNA.

-

3.2.3. cccDNA Formation and Stability Assay

-

Objective: To determine if a compound can inhibit the formation of new cccDNA or affect the stability of the existing cccDNA pool.

-

Methodology:

-

Infection Model: Primary human hepatocytes or differentiated HepaRG cells are infected with HBV in the presence of the test compound. This setup is necessary to study the initial establishment of the cccDNA pool.

-

Selective cccDNA Extraction: A specialized DNA extraction protocol (e.g., Hirt extraction) is used to separate the small, circular cccDNA from the much larger host genomic DNA. The extract is treated with a plasmid-safe DNase that specifically digests linear and relaxed circular DNA, leaving the supercoiled cccDNA intact.

-

Quantification: The purified cccDNA is quantified using a highly specific qPCR assay.

-

Analysis: A reduction in cccDNA levels in compound-treated cells compared to controls indicates inhibition of cccDNA formation or replenishment.

-

Visualizations: Pathways and Workflows

The Hepatitis B Virus (HBV) Lifecycle

Caption: The HBV lifecycle, highlighting the central role of capsid assembly and cccDNA formation.

Mechanism of Action of Capsid Assembly Modulators (CAMs)

References

- 1. A New Role for Capsid Assembly Modulators To Target Mature Hepatitis B Virus Capsids and Prevent Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are HBV capsid inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Novel Hepatitis B Virus Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "Hbv-IN-8" did not yield any public data. Therefore, this technical guide provides a comprehensive overview of the methodologies and data presentation standards for evaluating the in vitro antiviral activity of novel Hepatitis B Virus (HBV) inhibitors, using illustrative examples. This document is intended for researchers, scientists, and drug development professionals in the field of virology and antiviral therapies.

Introduction to Hepatitis B Virus and the Rationale for Novel Inhibitors

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2][3] The persistence of HBV is primarily due to the stability of its covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication.[4][5]

Current antiviral therapies, such as nucleos(t)ide analogs (NAs) and interferons (IFNs), can effectively suppress viral replication but rarely lead to a complete cure, as they do not eliminate the cccDNA reservoir. This necessitates long-term, often lifelong, treatment. Consequently, there is a critical need for the development of novel antiviral agents that target different aspects of the HBV life cycle, with the ultimate goal of achieving a functional cure, characterized by the loss of HBsAg and sustained undetectable HBV DNA after treatment cessation.

This guide outlines the essential in vitro assays and methodologies used to characterize the antiviral activity, cytotoxicity, and mechanism of action of new investigational anti-HBV compounds.

Quantitative Data on Antiviral Activity and Cytotoxicity

The preliminary assessment of a novel anti-HBV compound involves determining its potency in inhibiting viral replication and its selectivity, which is the ratio of its cytotoxicity to its antiviral activity. This data is typically presented in a tabular format for clarity and ease of comparison with reference compounds.

Table 1: Illustrative In Vitro Antiviral Activity and Cytotoxicity of a Novel HBV Inhibitor

| Compound | Cell Line | EC50 (µM)a | CC50 (µM)b | SIc |

| Investigational Compound | HepG2.2.15 | 0.05 | > 100 | > 2000 |

| Primary Human Hepatocytes | 0.02 | > 100 | > 5000 | |

| Lamivudine (Reference) | HepG2.2.15 | 0.1 | > 100 | > 1000 |

| Entecavir (Reference) | HepG2.2.15 | 0.01 | > 100 | > 10000 |

a EC50 (50% effective concentration) is the concentration of the compound that inhibits HBV replication by 50%. b CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. c SI (Selectivity Index) is calculated as CC50/EC50.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of antiviral compounds. Below are standard methodologies for key in vitro assays.

Cell Culture and Maintenance

-

HepG2.2.15 Cells: This cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces viral particles. These cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and a selective antibiotic (e.g., G418) to maintain the HBV replicon. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Primary Human Hepatocytes (PHH): PHH are considered the gold standard for in vitro HBV infection studies as they closely mimic the in vivo environment. They are typically isolated from human liver tissue and maintained in specialized hepatocyte culture medium. Due to their limited lifespan in culture, experiments are usually conducted within a short timeframe after isolation.

Antiviral Activity Assay (HBV DNA Quantification)

This assay measures the reduction in extracellular or intracellular HBV DNA levels in the presence of the investigational compound.

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound. Include a positive control (e.g., lamivudine or entecavir) and a negative control (vehicle-treated).

-

Incubation: Incubate the plates for a defined period, typically 6-9 days, with media and compound changes every 3 days.

-

Sample Collection: Collect the cell culture supernatant (for extracellular HBV DNA) or lyse the cells (for intracellular HBV DNA).

-

DNA Extraction: Extract viral DNA from the collected samples using a commercial viral DNA extraction kit.

-

Quantitative PCR (qPCR): Quantify the HBV DNA levels using a real-time PCR assay with primers and probes specific for a conserved region of the HBV genome.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cell Seeding and Treatment: Seed HepG2.2.15 cells or PHH in 96-well plates and treat with serial dilutions of the test compound, similar to the antiviral assay.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Viability Assessment: Assess cell viability using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action Studies

Elucidating the mechanism of action is crucial for understanding how a novel compound inhibits HBV replication.

Southern Blot Analysis for HBV Replicative Intermediates

This technique can distinguish between different forms of intracellular HBV DNA, including relaxed circular DNA (rcDNA), double-stranded linear DNA (dslDNA), and single-stranded DNA (ssDNA). A reduction in all replicative intermediates suggests a target upstream of DNA synthesis, while a specific pattern of reduction can point to a more specific mechanism.

cccDNA-Specific qPCR

To assess the effect of a compound on the cccDNA pool, a specific qPCR assay that can distinguish cccDNA from other viral and host DNA is employed. This often involves specific primers that span the gap in the rcDNA that is repaired to form cccDNA.

Enzyme Inhibition Assays

If the compound is hypothesized to target a viral enzyme, such as the HBV polymerase, in vitro enzyme assays can be performed using purified recombinant enzyme and a suitable substrate.

Signaling Pathways in HBV Infection

HBV interacts with and modulates various host cellular signaling pathways to facilitate its replication and persistence. Novel antiviral strategies may involve targeting these pathways.

-

p53 Signaling Pathway: This pathway is often dysregulated in HBV-associated hepatocellular carcinoma.

-

PI3K/Akt Signaling Pathway: This pathway is involved in cell survival and can be modulated by HBV proteins.

-

JAK/STAT Signaling Pathway: This pathway is crucial for interferon-mediated antiviral responses and can be targeted by HBV to evade the host immune system.

-

Innate Immune Signaling Pathways (e.g., RIG-I, TLRs): Activation of these pathways can lead to the production of antiviral cytokines and the suppression of HBV replication.

Visualizations: Workflows and Pathways

Experimental Workflow for Antiviral Compound Screening

Caption: Workflow for in vitro screening of anti-HBV compounds.

Simplified HBV Life Cycle and Potential Drug Targets

Caption: Key stages of the HBV life cycle and potential therapeutic targets.

This guide provides a foundational framework for the in vitro characterization of novel anti-HBV compounds. A rigorous and standardized approach to these evaluations is essential for the identification and advancement of new therapies to address the unmet medical need in chronic hepatitis B.

References

- 1. A novel therapeutic HBV vaccine candidate induces strong polyfunctional cytotoxic T cell responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of potential key genes and pathways in hepatitis B virus-associated hepatocellular carcinoma by bioinformatics analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in HBV Reactivation Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HBV cccDNA: The Molecular Reservoir of Hepatitis B Persistence and Challenges to Achieve Viral Eradication | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Determining the Antiviral Potency of Novel Hepatitis B Virus Inhibitors: A Technical Guide to EC50 Value Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to determine the half-maximal effective concentration (EC50) of novel inhibitors against the Hepatitis B Virus (HBV). The EC50 value is a critical parameter in drug discovery, quantifying the potency of a compound in inhibiting viral replication by 50%. This document outlines the experimental protocols, data presentation standards, and relevant biological pathways essential for the robust characterization of potential anti-HBV therapeutics. While this guide provides a framework for any novel HBV inhibitor, it is important to note that specific data for a compound designated "Hbv-IN-8" is not available in the public domain as of late 2025. The methodologies described herein are based on established practices in the field of virology and drug development.

Data Presentation

Quantitative data from antiviral assays should be meticulously organized to facilitate clear interpretation and comparison. The following table provides a standardized format for presenting EC50 values, alongside cytotoxicity data, to evaluate the therapeutic index of a test compound.

| Table 1: Antiviral Activity and Cytotoxicity of a Novel HBV Inhibitor | |

| Parameter | Value |

| EC50 (HBV DNA reduction) | e.g., X.X µM |

| EC50 (HBsAg reduction) | e.g., Y.Y µM |

| EC50 (HBeAg reduction) | e.g., Z.Z µM |

| CC50 (Cell Viability) | e.g., >100 µM |

| Selectivity Index (SI = CC50/EC50) | e.g., >XX |

| Assay Cell Line | e.g., HepG2-NTCP, Primary Human Hepatocytes |

| HBV Genotype | e.g., Genotype D |

| Treatment Duration | e.g., 6 days |

Experimental Protocols

The determination of an EC50 value requires precise and reproducible experimental procedures. Below are detailed methodologies for key assays used in the evaluation of novel HBV inhibitors.

Cell-Based HBV Replication Assay

This assay is the cornerstone for determining the antiviral activity of a test compound by measuring the reduction in viral replication intermediates.

a. Cell Culture and Infection:

-

Cell Lines: Human hepatoma cell lines that support HBV replication, such as HepG2.2.15 or HepAD38 cells, which stably produce HBV, are commonly used.[1][2] Alternatively, HBV-infectible cells like HepG2-NTCP (HepG2 cells expressing the HBV entry receptor sodium taurocholate co-transporting polypeptide) can be used for infection studies with cell culture-derived or patient-derived HBV.[3]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and any necessary selection agents (e.g., tetracycline for HepAD38 cells to control viral replication).

-

Infection Protocol (for HepG2-NTCP cells): Cells are seeded in collagen-coated plates. After attachment, the cells are inoculated with HBV virions at a specific multiplicity of genome equivalents (MGE) in the presence of polyethylene glycol (PEG) 8000 for a defined period (e.g., 16-24 hours).

b. Compound Treatment:

-

Following infection or in stably producing cell lines, the culture medium is replaced with fresh medium containing a serial dilution of the test compound. A known HBV inhibitor, such as Entecavir or Lamivudine, should be included as a positive control.[1] A vehicle control (e.g., DMSO) is used as a negative control.

-

The cells are incubated with the compound for a duration sufficient to observe an effect on viral replication, typically 6 to 9 days, with media and compound being refreshed every 2-3 days.

c. Quantification of HBV Replication Markers:

-

Extracellular HBV DNA (Virions):

-

Supernatants are collected at the end of the treatment period.

-

Viral particles are often precipitated or captured.[1]

-

Viral DNA is extracted from the viral particles.

-

HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers and probes specific for a conserved region of the HBV genome.

-

-

Intracellular HBV DNA (Replicative Intermediates):

-

Cells are lysed, and total intracellular DNA is extracted.

-

The extracted DNA is subjected to qPCR to quantify HBV replicative intermediates.

-

-

Secreted Viral Antigens (HBsAg and HBeAg):

-

Cell culture supernatants are collected.

-

The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) are quantified using commercially available enzyme-linked immunosorbent assays (ELISAs) or chemiluminescence immunoassays.

-

d. EC50 Calculation:

-

The percentage of inhibition for each compound concentration is calculated relative to the vehicle-treated control.

-

A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

The EC50 value is determined by non-linear regression analysis of the dose-response curve, typically using a four-parameter logistic model.

Cytotoxicity Assay

To ensure that the observed antiviral effect is not due to cell death, the cytotoxicity of the test compound is assessed in parallel.

a. Assay Principle:

-

The same cell line used for the antiviral assay is treated with the same serial dilutions of the test compound for the same duration.

-

Cell viability is measured using colorimetric or fluorometric assays such as MTS, MTT, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.

b. CC50 Calculation:

-

The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control.

-

A dose-response curve is generated, and the 50% cytotoxic concentration (CC50) is calculated using non-linear regression.

c. Selectivity Index (SI):

-

The SI is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile for the compound.

Visualization of Workflows and Pathways

Diagrams are crucial for visualizing complex experimental processes and biological pathways. The following diagrams are rendered using the DOT language.

Caption: Experimental workflow for determining the EC50 of a novel HBV inhibitor.

The Hepatitis B virus life cycle is a complex process that offers multiple targets for antiviral intervention. A crucial step in the viral life cycle is the formation of covalently closed circular DNA (cccDNA), which serves as the template for viral transcription.

Caption: Simplified overview of the Hepatitis B Virus (HBV) replication cycle.

Understanding the intricacies of the HBV life cycle and the host signaling pathways it manipulates is paramount for the rational design and evaluation of novel antiviral agents. The methodologies outlined in this guide provide a robust framework for determining the EC50 value of novel HBV inhibitors, a critical step in the journey toward developing curative therapies for chronic hepatitis B.

References

- 1. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary studies on Hbv-IN-8 cytotoxicity

An in-depth analysis of preliminary studies on the cytotoxicity of a specific compound designated "Hbv-IN-8" could not be conducted as no publicly available data or scientific literature exists for a substance with this identifier. This suggests that "this compound" may be a novel, unpublished compound, an internal designation not yet disclosed, or a potential misnomer.

To fulfill the core requirements of this technical guide, a representative, well-documented class of Hepatitis B Virus (HBV) inhibitors—HBV Ribonuclease H (RNase H) inhibitors—will be used as a proxy. Specifically, this guide will focus on the cytotoxicity profile of α-hydroxytropolone (αHT) compounds, exemplified by compound 110, and other inhibitors from distinct chemotypes, such as compound 1073 (a hydroxylated nonoate, HNO) and compound 1133 (a hydroxypyridinedione, HPD). These compounds have been evaluated in preclinical studies, providing the necessary data for a comprehensive overview.

The development of effective antiviral therapeutics for chronic hepatitis B requires a careful balance between potent viral inhibition and minimal host cell toxicity. The ideal antiviral agent should selectively target viral processes without interfering with essential host cell functions. Cytotoxicity, the quality of being toxic to cells, is a critical parameter evaluated early in the drug discovery pipeline. High cytotoxicity can lead to adverse effects, limiting the therapeutic window of a compound and potentially causing organ damage, most notably to the liver (hepatotoxicity), which is the primary site of HBV replication.

Screening for cytotoxicity is a mandatory step in drug development.[1] Assays are designed to measure the concentration of a compound that induces cell death or inhibits cell proliferation. A key metric derived from these assays is the 50% cytotoxic concentration (CC50), which is the concentration of a drug that causes the death of 50% of cultured cells. A high CC50 value is desirable, as it indicates lower toxicity. The therapeutic index (TI), calculated as the ratio of CC50 to the 50% effective concentration (EC50) (TI = CC50/EC50), is a crucial measure of a drug's safety margin.[2] A higher TI indicates a more favorable safety profile.

This guide details the preliminary cytotoxicity data for selected HBV RNase H inhibitors and the experimental protocols used to obtain this data.

Quantitative Cytotoxicity Data

The cytotoxicity of three distinct HBV RNase H inhibitors was evaluated in multiple hepatocyte-derived cell lines and in primary human hepatocytes (PHHs). The results, summarized from published studies, are presented below. The data highlights that while the compounds exhibit moderate toxicity in rapidly dividing, transformed cell lines, they are notably non-toxic in quiescent primary human hepatocytes, which more closely represent the physiological state of the liver.[3]

| Compound ID | Chemotype | Cell Line | CC50 (µM) | Assay Type | Reference |

| 110 | α-Hydroxytropolone (αHT) | HepDES19 | ~23 | MTS Assay | [3] |

| HepG2 | ~30 | MTS Assay | [3] | ||

| HepG2-NTCP-12 | ~25 | MTS Assay | |||

| PHH | ≥100 | MTS Assay | |||

| PHH | ≥100 | CellTiter-Glo | |||

| 1073 | Hydroxylated Nonoate (HNO) | HepDES19 | ~81 | MTS Assay | |

| HepG2 | ~40 | MTS Assay | |||

| HepG2-NTCP-12 | ~35 | MTS Assay | |||

| PHH | ≥100 | MTS Assay | |||

| PHH | ≥100 | CellTiter-Glo | |||

| 1133 | Hydroxypyridinedione (HPD) | HepDES19 | ~48 | MTS Assay | |

| HepG2 | ~35 | MTS Assay | |||

| HepG2-NTCP-12 | ~30 | MTS Assay | |||

| PHH | ≥100 | MTS Assay | |||

| PHH | ≥100 | CellTiter-Glo |

Table 1: Summary of 50% Cytotoxic Concentration (CC50) for Selected HBV RNase H Inhibitors.

Experimental Protocols

The quantitative data presented in Table 1 was primarily generated using the MTS assay, a colorimetric method for assessing cell viability.

MTS Cell Viability Assay

Principle: The MTS assay relies on the reduction of the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] by viable, metabolically active cells. Dehydrogenase enzymes found in these cells convert the MTS reagent into a soluble formazan product. The quantity of this formazan product, as measured by its absorbance at a specific wavelength (typically 490 nm), is directly proportional to the number of living cells in the culture.

Materials:

-

Hepatocyte-derived cell lines (e.g., HepG2, HepDES19) or Primary Human Hepatocytes (PHH)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compounds (HBV RNase H inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells per well) in a final volume of 100 µL of culture medium. Plates are incubated at 37°C in a humidified, 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: A dilution series of the test compounds is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of medium containing the various compound concentrations is added to the respective wells. Control wells containing medium with the vehicle (e.g., DMSO) and wells with medium only (for background) are also included.

-

Incubation: The plates are incubated for a specified period, typically corresponding to the duration of the antiviral efficacy assay (e.g., 3 days).

-

MTS Reagent Addition: Following the incubation period, 20 µL of the MTS reagent is added directly to each well.

-

Final Incubation: The plates are returned to the incubator for 1-4 hours. The incubation time is optimized to allow for sufficient color development without saturation.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The background absorbance is subtracted from all wells. The absorbance values of the treated wells are expressed as a percentage of the vehicle-treated control wells (representing 100% viability). The CC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the sequential steps involved in determining the CC50 of a test compound using the MTS assay.

Host Immune Signaling and Potential for Off-Target Effects

While HBV itself is considered largely non-cytopathic, liver damage in chronic hepatitis B is primarily immune-mediated. The adaptive immune response, particularly via cytotoxic T lymphocytes (CTLs), targets and eliminates infected hepatocytes. Antiviral compounds, especially those that are not perfectly selective, can inadvertently trigger or interfere with cellular stress and death pathways, such as apoptosis. Understanding these pathways is crucial for interpreting cytotoxicity data. The diagram below outlines a simplified representation of the extrinsic (death receptor-mediated) apoptosis pathway, a key mechanism in CTL-mediated killing and a common pathway evaluated in toxicology.

Conclusion

The preliminary cytotoxicity assessment of the representative HBV RNase H inhibitors (compounds 110, 1073, and 1133) reveals a favorable safety profile, particularly in primary human hepatocytes where CC50 values were uniformly high (≥100 µM). The moderate cytotoxicity observed in rapidly dividing cancer-derived cell lines is a common finding for many compounds and underscores the importance of using more physiologically relevant models like PHHs for toxicity assessment. The standard MTS assay provides a robust and high-throughput method for generating initial cytotoxicity data. A thorough understanding of underlying cellular death pathways, such as apoptosis, is essential for contextualizing potential off-target cytotoxic effects during later stages of drug development. Based on this preliminary data, the HBV RNase H inhibitors demonstrate a promising therapeutic window that warrants further investigation.

References

Hbv-IN-8: A Technical Guide on its Anti-HBV Replication Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Hbv-IN-8, a novel and potent inhibitor of Hepatitis B Virus (HBV) replication. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, and provides detailed experimental protocols for the assays used to characterize its antiviral activity.

Executive Summary

This compound, also referred to in scientific literature as the helioxanthin analogue 8-1 , is a promising small molecule inhibitor of HBV replication. Unlike many existing nucleoside/nucleotide analogs that target the viral polymerase, this compound exhibits a unique mechanism of action by targeting host cell factors essential for viral gene expression. This compound has demonstrated potent inhibition of both wild-type and lamivudine-resistant HBV strains in preclinical studies. Its distinct mode of action presents a new avenue for the development of HBV therapeutics, potentially as a standalone therapy or in combination with existing drugs to achieve a functional cure.

Mechanism of Action

This compound disrupts HBV replication through a multi-faceted mechanism that ultimately leads to the suppression of viral gene expression and subsequent DNA replication. The core of its action lies in the post-transcriptional downregulation of key hepatic nuclear factors (HNFs) that are crucial for the activity of HBV promoters.

A time-course analysis of this compound's effect reveals a clear sequence of events: a reduction in HBV RNA levels is observed first, followed by a decrease in viral protein production, and subsequently, a potent inhibition of viral DNA synthesis. This cascade of effects underscores the compound's primary impact on the early stages of the viral life cycle, specifically at the level of transcription.

The key molecular events in the mechanism of action of this compound are:

-

Downregulation of Hepatic Nuclear Factors: this compound post-transcriptionally reduces the levels of Hepatocyte Nuclear Factor 4 (HNF-4) and Hepatocyte Nuclear Factor 3 (HNF-3) specifically in HBV-producing cells.

-

Inhibition of HBV Promoter Activity: The reduction in these critical transcription factors leads to decreased binding to the precore/core promoter and enhancer II regions of the HBV genome. This, in turn, suppresses the activity of all HBV promoters.

-

Suppression of Viral Gene Expression: With the inhibition of promoter activity, the transcription of viral messenger RNA (mRNA) is significantly reduced. This leads to a subsequent decrease in the translation of viral proteins, including core and polymerase proteins.

-

Inhibition of Viral DNA Replication: The reduction in essential viral proteins and the pregenomic RNA (pgRNA) template ultimately results in the potent inhibition of HBV DNA replication.

This unique mechanism, which targets host factors utilized by the virus, makes this compound a compelling candidate for further development, particularly for its potential to be effective against drug-resistant HBV variants.

Signaling Pathway Diagram

Caption: Mechanism of HBV replication inhibition by this compound.

Quantitative Data Summary

The antiviral activity of this compound has been quantified in various in vitro cell culture models. The following tables summarize the key data on its efficacy and cytotoxicity.

Table 1: In Vitro Efficacy of this compound (8-1) against HBV DNA Replication

| Cell Line | HBV Genotype | Measurement | IC50 (µM) | Reference |

| HepG2.2.15 | D | Intracellular HBV DNA | 0.1 | [1] |

| AD38 | D | Extracellular HBV DNA | 0.08 | [1] |

| HepG2-H1.3x | D | Intracellular HBV DNA | 0.12 | [1] |

Table 2: Cytotoxicity of this compound (8-1)

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| HepG2.2.15 | >25 | >250 | [1] |

| AD38 | >25 | >312.5 | [1] |

| HepG2-H1.3x | >25 | >208.3 |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the anti-HBV activity of this compound.

Cell Lines and Culture Conditions

-

HepG2.2.15 Cells: A human hepatoblastoma cell line stably transfected with a full-length HBV genome (genotype D). These cells constitutively produce HBV virions. Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

-

AD38 Cells: A human hepatoblastoma cell line containing an HBV genome under the control of a tetracycline-repressible promoter. HBV replication is induced by the removal of tetracycline from the culture medium.

-

HepG2-H1.3x Cells: A human hepatoblastoma cell line transfected with a 1.3-fold overlength HBV genome.

Anti-HBV Assays

Workflow for In Vitro Anti-HBV Efficacy Testing:

Caption: General workflow for in vitro anti-HBV efficacy assays.

Detailed Protocol for HBV DNA Quantification (Southern Blot Analysis):

-

Cell Lysis: After treatment with this compound for the desired duration, intracellular HBV DNA is extracted from the cultured cells. The cells are lysed using a lysis buffer containing a protease to digest cellular proteins.

-

DNA Extraction: The total DNA is then extracted from the cell lysate using phenol-chloroform extraction followed by ethanol precipitation.

-

Enzyme Digestion: A portion of the extracted DNA is digested with a restriction enzyme that does not cut the HBV genome (e.g., HindIII) to linearize any integrated HBV DNA. An undigested portion is run alongside to visualize the different forms of replicative intermediates.

-

Agarose Gel Electrophoresis: The digested and undigested DNA samples are separated by size on a 1.2% agarose gel.

-

Southern Transfer: The DNA from the gel is transferred to a nylon membrane.

-

Hybridization: The membrane is hybridized with a ³²P-labeled full-length HBV DNA probe.

-

Autoradiography: The membrane is exposed to an X-ray film or a phosphor screen to visualize the HBV-specific DNA bands, corresponding to relaxed circular (RC), double-stranded linear (DSL), and single-stranded (SS) DNA forms.

-

Quantification: The intensity of the bands is quantified using densitometry to determine the concentration-dependent inhibition of HBV DNA replication and calculate the IC50 value.

RNA and Protein Analysis (Northern and Western Blot)

-

Northern Blot: To assess the effect of this compound on HBV RNA transcription, total RNA is extracted from treated cells, separated by gel electrophoresis, transferred to a membrane, and hybridized with a specific HBV RNA probe.

-

Western Blot: To measure the impact on viral protein production, cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for HBV core protein (HBcAg) or surface antigen (HBsAg).

Cytotoxicity Assay

-

Cell Seeding: HepG2 or other relevant cell lines are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Cell Viability Measurement: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents a novel class of HBV replication inhibitors with a unique mechanism of action that distinguishes it from currently approved therapies. Its ability to potently inhibit both wild-type and drug-resistant HBV strains in vitro, coupled with a favorable selectivity index, highlights its potential as a future therapeutic agent. The targeting of host factors essential for viral transcription offers a promising strategy to overcome drug resistance and achieve a functional cure for chronic hepatitis B.

Further research is warranted to fully elucidate the molecular interactions between this compound and its cellular targets. In vivo studies in animal models of HBV infection are a critical next step to evaluate its pharmacokinetic properties, safety, and efficacy in a more complex biological system. The development of this compound and similar compounds could significantly advance the field of HBV therapeutics and provide new hope for millions of patients worldwide.

References

Methodological & Application

Application Notes and Protocols for Hbv-IN-8 in HBV-Infected Cell Lines

For Research Use Only.

Introduction

Hbv-IN-8 is a potent, small molecule inhibitor of the Hepatitis B Virus (HBV). Identified as compound 13 in patent WO2021213445A1, this sultam derivative has demonstrated significant anti-HBV activity with a reported half-maximal effective concentration (EC50) of 287.9 nM.[1][2][3][4][5] Based on the activity of related sulfamoylbenzamide compounds, this compound is presumed to function as a capsid assembly modulator (CAM). CAMs represent a promising class of direct-acting antivirals that interfere with the formation of the viral nucleocapsid, a critical step in the HBV replication cycle. This disruption prevents the encapsidation of the viral pregenomic RNA (pgRNA), thereby halting the production of new infectious virions.

These application notes provide detailed protocols for the utilization of this compound in HBV-infected cell lines, enabling researchers, scientists, and drug development professionals to effectively evaluate its antiviral efficacy and mechanism of action. The protocols are based on established methodologies for testing HBV inhibitors in vitro.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from experiments with this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | Assay Endpoint | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HepG2.2.15 | HBV DNA Reduction | 287.9 | >10 | >34.7 |

| HBeAg Secretion | ||||

| HBsAg Secretion | ||||

| HepG2-NTCP | HBV DNA Reduction | |||

| (infected) |

Table 2: Effect of this compound on HBV Viral Markers in HepG2.2.15 Cells

| Treatment | Extracellular HBV DNA (IU/mL) | Intracellular HBV DNA (copies/cell) | Secreted HBeAg (relative units) | Secreted HBsAg (ng/mL) |

| Vehicle Control | ||||

| This compound (Concentration 1) | ||||

| This compound (Concentration 2) | ||||

| This compound (Concentration 3) | ||||

| Positive Control (e.g., Entecavir) |

Experimental Protocols

Protocol 1: Determination of EC50 of this compound in HepG2.2.15 Cells

This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound against HBV replication in the HepG2.2.15 cell line, which constitutively expresses HBV.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound

-

Positive control (e.g., Entecavir)

-

96-well cell culture plates

-

Reagents for HBV DNA extraction and quantification (e.g., qPCR)

-

Reagents for HBeAg/HBsAg ELISA

-

Reagents for cytotoxicity assay (e.g., MTT, CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS, penicillin-streptomycin, and G418. Incubate at 37°C in a 5% CO₂ incubator overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Also, prepare dilutions of a positive control (e.g., Entecavir) and a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration).

-

Treatment: After 24 hours, remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound, positive control, or vehicle control.

-

Incubation: Incubate the plates for 6 to 9 days at 37°C in a 5% CO₂ incubator. The medium should be replaced with fresh medium containing the respective compounds every 3 days.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for quantification of extracellular HBV DNA and secreted HBeAg/HBsAg.

-

HBV DNA Quantification: Extract viral DNA from the supernatant using a commercial kit. Quantify HBV DNA levels using a validated qPCR assay.

-

HBeAg/HBsAg Quantification: Measure the levels of secreted HBeAg and HBsAg in the supernatant using commercial ELISA kits.

-

Cytotoxicity Assay: After collecting the supernatant, determine cell viability in the same wells using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of HBV DNA (or HBeAg/HBsAg) against the log concentration of this compound and fitting the data to a dose-response curve. The Selectivity Index (SI) is calculated as CC50/EC50.

Protocol 2: Capsid Assembly Assay using Native Agarose Gel Electrophoresis

This protocol is designed to assess the effect of this compound on the formation of HBV nucleocapsids.

Materials:

-

HBV-producing cells (e.g., HepG2.2.15)

-

This compound

-

Lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.2% NP-40)

-

Agarose

-

Tris-Glycine electrophoresis buffer

-

Nitrocellulose membrane

-

Rabbit anti-HBc antibody (polyclonal)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment: Treat HBV-producing cells with various concentrations of this compound for 3-4 days.

-

Cell Lysis: Harvest the cells and lyse them with lysis buffer on ice.

-

Clarification of Lysate: Centrifuge the lysate to pellet cell debris.

-

Native Agarose Gel Electrophoresis: Load the clarified lysate onto a 1% native agarose gel and run the electrophoresis in Tris-Glycine buffer.

-

Blotting: Transfer the proteins from the gel to a nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a rabbit anti-HBc antibody, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using a chemiluminescence detection system. A decrease in the band corresponding to intact capsids and/or the appearance of aberrant assembly products would indicate the activity of this compound as a capsid assembly modulator.

Visualizations

Caption: Mechanism of action of this compound as an HBV capsid assembly modulator.

Caption: Workflow for determining the EC50 of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. IFN-CSP Inhibiting Hepatitis B Virus in HepG2.2.15 Cells Involves JAK-STAT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental models of hepatitis B and C — new insights and progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Application Notes and Protocols for In Vitro Evaluation of Novel Hepatitis B Virus (HBV) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel inhibitors against the Hepatitis B Virus (HBV) is a critical area of research aimed at achieving a functional cure for chronic hepatitis B. The in vitro evaluation of these compounds is the first step in determining their potential as therapeutic agents. This document provides a generalized framework and detailed protocols for the in vitro assessment of novel anti-HBV compounds, using a hypothetical inhibitor, "Hbv-IN-8," as an example. Due to the limited public availability of specific data for this compound, we will utilize data from a structurally related compound, HBV-IN-6, which has a reported EC50 of 287.9 nM, to illustrate the principles of data presentation and experimental design.

Data Presentation

Effective in vitro characterization of an anti-HBV compound requires the determination of its potency in inhibiting viral replication and its selectivity, assessed by measuring its cytotoxicity. This data is typically summarized in a table for clear comparison.

Table 1: Hypothetical In Vitro Activity of a Novel HBV Inhibitor

| Compound | Target | Assay System | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound (Hypothetical) | HBV Replication | HepG2.2.15 cells | 287.9 | > 10 | > 34.7 |

| Lamivudine (Reference) | HBV Reverse Transcriptase | HepG2.2.15 cells | ~10 | > 100 | > 10,000 |

EC50 (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

Anti-HBV Activity Assay in HepG2.2.15 Cells

This protocol describes the determination of the half-maximal effective concentration (EC50) of a test compound against HBV replication in the HepG2.2.15 cell line, which stably expresses the HBV genome.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compound (e.g., this compound)

-

Reference compound (e.g., Lamivudine)

-

96-well cell culture plates

-

DNA extraction kit

-

Quantitative PCR (qPCR) reagents (primers and probe specific for HBV DNA)

-

qPCR instrument

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound and the reference compound in the culture medium. The concentration range should bracket the expected EC50. For a compound with an expected EC50 in the nanomolar range, a starting concentration of 1 µM with 3-fold serial dilutions is appropriate.

-

Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a "no-drug" control (vehicle only).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 days. The long incubation period allows for multiple rounds of viral replication.

-

Harvesting Supernatant: After 6 days, carefully collect the cell culture supernatant from each well. This supernatant contains secreted HBV virions.

-

DNA Extraction: Extract viral DNA from a fixed volume of the supernatant (e.g., 50 µL) using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each extracted sample using qPCR. Use primers and a probe specific for a conserved region of the HBV genome.

-

Data Analysis:

-

Determine the percentage of HBV DNA reduction for each compound concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cytotoxicity Assay

This protocol describes the determination of the half-maximal cytotoxic concentration (CC50) of a test compound using a standard colorimetric assay such as the MTT or MTS assay.

Materials:

-

HepG2.2.15 cells (or another relevant liver cell line like HepG2 or Huh7)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., DMSO or a solution provided with the MTS kit)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with the same serial dilutions of the test compound as used in the antiviral assay. Include a "cells only" control (no compound) and a "background" control (medium only).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 6 days) to ensure the cytotoxicity is measured under equivalent conditions.

-

MTT/MTS Assay:

-

Add 10 µL of the MTT or MTS reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate for another 1-2 hours to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Calculate the CC50 value from the dose-response curve.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro evaluation of a novel HBV inhibitor.

Simplified HBV Replication Cycle and Potential Drug Targets

Caption: Simplified HBV replication cycle and targets for antiviral therapy.

Application Notes and Protocols for a Novel Hepatitis B Virus (HBV) Inhibitor

Note: Direct information on a compound specifically named "Hbv-IN-8" is not publicly available. The following application notes and protocols are based on the characteristics of other potent Hepatitis B Virus (HBV) inhibitors with similar nomenclature (e.g., HBV-IN-4, HBV-IN-25) and are intended to serve as a comprehensive guide for researchers working with novel anti-HBV compounds.

Introduction

Hepatitis B Virus (HBV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of novel inhibitors targeting various stages of the HBV life cycle is a critical area of research. This document provides detailed information on the solubility, preparation for assays, and biological context of a representative novel HBV inhibitor, hereafter referred to as a "potent anti-HBV compound." This compound is part of a class of molecules that have shown significant promise in inhibiting HBV replication and reducing viral antigens.

Physicochemical Properties and Solubility

The solubility of a compound is a critical factor for its use in both in vitro and in vivo studies. Proper solubilization ensures accurate and reproducible results.

Table 1: Solubility Data for a Representative Anti-HBV Compound

| Solvent | Concentration | Remarks |

| DMSO | ≥ 100 mg/mL | May require sonication. Use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic. |

| Ethanol | Sparingly Soluble | Further dilution in aqueous buffers is recommended. |

| Water | Insoluble |

Preparation of Stock Solutions:

For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

-

-20°C for up to 1 month

-

-80°C for up to 6 months[1]

Biological Activity

This class of anti-HBV compounds has demonstrated potent activity against HBV replication in various cell-based assays.

Table 2: In Vitro Efficacy of Representative Anti-HBV Compounds